molecular formula C11H14N4O3 B13933335 5-(4-Amino-pyrrolo[2,3-d]pyrimidin-7-yl)-2-hydroxymethyl-tetrahydro-furan-3-ol

5-(4-Amino-pyrrolo[2,3-d]pyrimidin-7-yl)-2-hydroxymethyl-tetrahydro-furan-3-ol

Cat. No.: B13933335
M. Wt: 250.25 g/mol
InChI Key: NIJSNUNKSPLDTO-IWSPIJDZSA-N
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Description

The compound 5-(4-Amino-pyrrolo[2,3-d]pyrimidin-7-yl)-2-hydroxymethyl-tetrahydro-furan-3-ol (CAS: 60129-59-1), also known as 7-Deaza-2′-deoxyadenosine, is a nucleoside analog featuring a pyrrolo[2,3-d]pyrimidine base linked to a tetrahydrofuran ring. It is widely utilized in biochemical research as a nucleic acid derivative, particularly in studies involving DNA/RNA synthesis inhibition or enzyme targeting . Its molecular formula is C₁₁H₁₄N₄O₃, with a molecular weight of 250.25 g/mol .

Properties

Molecular Formula

C11H14N4O3

Molecular Weight

250.25 g/mol

IUPAC Name

(2R,3R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C11H14N4O3/c12-10-6-1-2-15(11(6)14-5-13-10)9-3-7(17)8(4-16)18-9/h1-2,5,7-9,16-17H,3-4H2,(H2,12,13,14)/t7-,8-,9-/m1/s1

InChI Key

NIJSNUNKSPLDTO-IWSPIJDZSA-N

Isomeric SMILES

C1[C@H]([C@H](O[C@H]1N2C=CC3=C(N=CN=C32)N)CO)O

Canonical SMILES

C1C(C(OC1N2C=CC3=C(N=CN=C32)N)CO)O

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis generally follows a nucleoside construction strategy where the pyrrolo[2,3-d]pyrimidine base is coupled to a tetrahydrofuran sugar derivative. Key steps include:

  • Preparation of the pyrrolo[2,3-d]pyrimidine base with appropriate substitution (4-amino group).
  • Synthesis or procurement of a protected tetrahydrofuran sugar moiety bearing hydroxymethyl and hydroxyl groups.
  • Coupling of the base and sugar under conditions that preserve stereochemistry and functional groups.
  • Deprotection and purification to yield the target compound.

Synthesis of the Pyrrolo[2,3-d]pyrimidine Base

The pyrrolo[2,3-d]pyrimidine scaffold is prepared using established methods involving:

  • Cyclization reactions starting from amino-pyrimidine derivatives.
  • Introduction of the 4-amino substituent via Curtius rearrangement or nucleophilic aromatic substitution reactions on halogenated pyrrolo[2,3-d]pyrimidine intermediates.
  • For example, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine can undergo nucleophilic aromatic substitution with ammonia or amines to install the 4-amino group.

Preparation of the Sugar Moiety

The sugar portion, 2-hydroxymethyl-tetrahydro-furan-3-ol, is typically derived from tetrahydrofuran derivatives with selective protection and functionalization steps to install the hydroxymethyl and hydroxyl groups at the correct stereochemical positions. Such sugar derivatives are often prepared or purchased as protected intermediates suitable for coupling.

Coupling of Base and Sugar

The coupling step involves glycosylation of the pyrrolo[2,3-d]pyrimidine base with the sugar moiety:

  • Protected sugar derivatives bearing leaving groups at the anomeric position are reacted with the base under conditions promoting nucleoside bond formation.
  • Reaction conditions include the use of Lewis acids or other catalysts to facilitate the glycosidic bond formation while maintaining stereochemical integrity.
  • The coupling often yields protected nucleoside intermediates.

Deprotection and Final Purification

  • The protected nucleoside intermediates are subjected to deprotection, commonly using ammonia in methanol or ammonium hydroxide in tetrahydrofuran under elevated temperatures (100–130 °C) in sealed tubes or autoclaves.
  • Reaction times range from 2 to 16 hours depending on conditions and scale.
  • Purification is achieved by silica gel column chromatography using gradients of methanol in dichloromethane or similar solvents.
  • Typical yields for the deprotection and purification step range from 40% to 78%, depending on conditions.

Detailed Reaction Conditions and Yields

The following table summarizes key experimental conditions and yields reported for the preparation of the target compound or closely related analogs:

Step Reagents/Conditions Temperature (°C) Time (hours) Yield (%) Notes
Deprotection with ammonia Ammonia in methanol, sealed tube 120–130 16 78 Stirred in sealed tube; product purified by silica gel
Deprotection with ammonia 7 M ammonia in methanol, sealed tube 100 4 72 Purified by silica gel chromatography
Deprotection with ammonia 7 N ammonia in methanol, screw-cap pressure flask 120 2 40 Flash chromatography purification
Deprotection with ammonium hydroxide Ammonium hydroxide in tetrahydrofuran, autoclave 100 16 Crude product used directly Followed by aqueous workup and silica gel chromatography
Ammonia purged methanol/THF Ammonia gas purged in methanol/THF (2:1), sealed tube 0 to 120 5.5 67 Purified by flash chromatography; high purity obtained

Table 1: Summary of deprotection and purification steps for nucleoside intermediates related to this compound

Synthetic Notes and Observations

  • The use of sealed tubes or autoclaves is critical to maintain pressure and prevent loss of volatile ammonia during deprotection.
  • Reaction temperature and time directly influence yield and purity; longer times and higher temperatures generally improve conversion but may risk decomposition.
  • Silica gel chromatography with methanol/dichloromethane gradients is effective for purification of the polar nucleoside products.
  • The stereochemistry of the sugar moiety is preserved throughout the synthesis, critical for biological activity.
  • Alternative synthetic routes involve the use of carbamoylpiperidine intermediates and Curtius rearrangement to install amino substituents on related heterocyclic scaffolds, which may be adapted for pyrrolo[2,3-d]pyrimidine derivatives.

Chemical Reactions Analysis

Types of Reactions

(2R,3r,5r)-5-(4-amino-7h-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of double bonds or carbonyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, (2R,3r,5r)-5-(4-amino-7h-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol is studied for its unique structural properties and reactivity. It serves as a model compound for understanding nucleoside analogs and their behavior in different chemical environments.

Biology

In biology, this compound is investigated for its potential as a biochemical tool. It can be used to study enzyme interactions, nucleic acid synthesis, and cellular uptake mechanisms.

Medicine

In medicine, (2R,3r,5r)-5-(4-amino-7h-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol is explored for its therapeutic potential. It may act as an antiviral or anticancer agent by interfering with nucleic acid metabolism in pathogens or cancer cells.

Industry

In the industrial sector, this compound can be used in the synthesis of more complex molecules, serving as an intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of (2R,3r,5r)-5-(4-amino-7h-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol involves its interaction with molecular targets such as enzymes and nucleic acids. It may inhibit enzyme activity by mimicking natural substrates or interfere with nucleic acid synthesis by incorporating into DNA or RNA strands, leading to chain termination or mutations.

Comparison with Similar Compounds

Modifications on the Pyrrolo[2,3-d]pyrimidine Moiety

Substitutions at the 5-position of the pyrrolo[2,3-d]pyrimidine ring significantly influence biological activity and selectivity:

Compound Name Substituent at 5-Position Molecular Weight (g/mol) Key Activity/Application Reference
Target Compound H 250.25 Biochemical reagent
5-Bromo analog (Bromo-deaza-SAH) Br 344.2 DOT1L inhibitor (IC₅₀: 0.3 nM)
5-Iodo analog I 395.58 Intermediate for Suzuki coupling
5-Ethynyl analog C≡CH 292.29 Dengue virus inhibitor (EC₅₀: 0.7 μM)
5-Fluoro-7-methyl analog (ZZ-3) F 286.23 Antiviral research

Key Insights :

  • Halogenation (Br, I, F) enhances enzyme inhibition (e.g., DOT1L) due to increased steric and electronic effects .
  • Ethynyl substitution confers potent antiviral activity against dengue virus, with an EC₅₀ of 0.7 μM and low cytotoxicity (CC₅₀ >100 μM) .

Modifications on the Tetrahydrofuran Ring

Alterations to the hydroxyl and hydroxymethyl groups on the tetrahydrofuran ring impact solubility and metabolic stability:

Compound Name Substituents on Tetrahydrofuran Ring Molecular Weight (g/mol) Key Property Reference
Target Compound 2-hydroxymethyl, 3-OH 250.25 High aqueous solubility
4,4-Difluoro analog 4,4-difluoro, 2-hydroxymethyl 286.23 Improved metabolic stability
3-Methyl analog (MK-0608) 3-methyl, 5-hydroxymethyl 287.28 Enhanced steric hindrance

Key Insights :

  • Fluorination (e.g., 4,4-difluoro) increases metabolic stability, making it suitable for in vivo studies .

Key Insights :

  • High yields (83%) are achievable via ammonolysis under pressurized conditions .
  • Halogenated derivatives (Br, I) require careful purification to remove byproducts .

Antiviral Activity

  • The 5-ethynyl analog (EC₅₀: 0.7 μM) demonstrates potent inhibition of dengue virus replication, with a selectivity index (CC₅₀/EC₅₀) >142 .
  • 5-Fluoro analogs (e.g., ZZ-3) are under investigation for broad-spectrum antiviral applications .

Enzyme Inhibition

  • Bromo-deaza-SAH inhibits DOT1L, a histone methyltransferase, with an IC₅₀ of 0.3 nM, making it a candidate for leukemia therapy .

Physicochemical Properties

Compound Name Solubility Storage Conditions Purity Reference
Target Compound Not specified Room temperature 98%
4,4-Difluoro analog 10 mM in DMSO -20°C Research grade
MK-0608 Not specified Dry, dark place >95%

Biological Activity

5-(4-Amino-pyrrolo[2,3-d]pyrimidin-7-yl)-2-hydroxymethyl-tetrahydro-furan-3-ol is a compound of interest due to its potential biological activities, particularly in the field of oncology and molecular pharmacology. This article reviews the biological activity of this compound, emphasizing its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure

The compound's chemical structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C11H13N4O3
  • CAS Number : 21193-80-6

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cell proliferation and survival. Notably, it has been shown to inhibit enzymes such as glycinamide ribonucleotide formyltransferase (GARFTase), which plays a critical role in purine metabolism and is a target for cancer therapy.

Inhibition of GARFTase

Research indicates that this compound exhibits potent inhibitory activity against GARFTase. This inhibition leads to reduced nucleotide synthesis, thereby impairing the proliferation of cancer cells. Studies have demonstrated that compounds with similar structures can achieve IC50 values in the nanomolar range against various cancer cell lines, such as KB and SKOV3 cells .

Biological Activity Data

Activity Cell Lines IC50 (nM) Mechanism
Inhibition of GARFTaseKB, IGROV1, SKOV3< 1Targeting folate transport mechanisms
Antitumor efficacySKOV3ModestSelective uptake via folate receptors
Proliferation inhibitionCHO cells< 7Inhibition of nucleotide synthesis

Case Studies

  • Antitumor Activity in Vivo :
    A study involving severe combined immunodeficient mice bearing SKOV3 tumors showed that administration of this compound resulted in significant tumor regression. The selectivity for folate receptor-mediated uptake was noted to enhance the compound's efficacy while minimizing systemic toxicity .
  • Mechanistic Insights :
    Structural analysis revealed that the compound binds effectively within the active site of GARFTase, mimicking the natural substrate. This structural mimicry facilitates competitive inhibition, which is crucial for its antitumor properties .

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